

Bis-Mal-Lysine-PEG4-acid molecular weight and formula

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Compound of Interest

Compound Name: *Bis-Mal-Lysine-PEG4-acid*

Cat. No.: *B606162*

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In-Depth Technical Guide: Bis-Mal-Lysine-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, **Bis-Mal-Lysine-PEG4-acid**, a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Core Properties of Bis-Mal-Lysine-PEG4-acid

Bis-Mal-Lysine-PEG4-acid is a heterobifunctional crosslinker featuring two maleimide groups and a terminal carboxylic acid. The maleimide moieties are highly reactive towards sulfhydryl (thiol) groups, forming stable thioether bonds. The carboxylic acid can be activated to react with primary amines, resulting in the formation of a stable amide bond. A hydrophilic polyethylene glycol (PEG4) spacer enhances the solubility of this linker in aqueous environments.[\[1\]](#)[\[2\]](#)

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₃₁ H ₄₅ N ₅ O ₁₃	[3]
Molecular Weight	695.71 g/mol	[3]
CAS Number	1426164-52-4	[3]

Experimental Protocols

The utility of **Bis-Mal-Lysine-PEG4-acid** lies in its ability to sequentially or simultaneously couple with different molecules. Below are generalized protocols for the two primary conjugation reactions.

Thiol-Maleimide Conjugation Protocol

This protocol outlines the steps for conjugating the maleimide groups of **Bis-Mal-Lysine-PEG4-acid** with a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

- Thiol-containing protein or molecule
- **Bis-Mal-Lysine-PEG4-acid**
- Degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[3][4]
- Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)
- Anhydrous DMSO or DMF
- Quenching reagent (e.g., free cysteine)
- Purification system (e.g., gel filtration, HPLC, FPLC)

Methodology:

- Preparation of the Thiol-Containing Molecule:

- Dissolve the protein or other thiol-containing molecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.[3][4]
- If the sulphhydryl groups are in a disulfide bond, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the solution.
- Incubate the mixture for 20-30 minutes at room temperature to reduce the disulfide bonds.
- Preparation of the Linker:
 - Prepare a stock solution of **Bis-Mal-Lysine-PEG4-acid** in anhydrous DMSO or DMF.[4]
- Conjugation Reaction:
 - Add the **Bis-Mal-Lysine-PEG4-acid** stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of the linker is often used as a starting point, but this should be optimized for the specific application.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching and Purification:
 - (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine.
 - Purify the resulting conjugate using an appropriate method such as gel filtration, HPLC, or FPLC to remove excess linker and other reagents.[4]

Carboxylic Acid to Amine Conjugation (EDC/NHS Chemistry)

This protocol describes the activation of the carboxylic acid group on **Bis-Mal-Lysine-PEG4-acid** and its subsequent reaction with an amine-containing molecule.

Materials:

- Molecule conjugated with **Bis-Mal-Lysine-PEG4-acid** (from the previous protocol) or the linker itself
- Amine-containing molecule
- Activation Buffer (e.g., 50 mM MES, pH 6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.5)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- (Sulfo-)NHS (N-hydroxysuccinimide or its water-soluble analog)
- Quenching Solution (e.g., Tris or glycine)
- Purification system

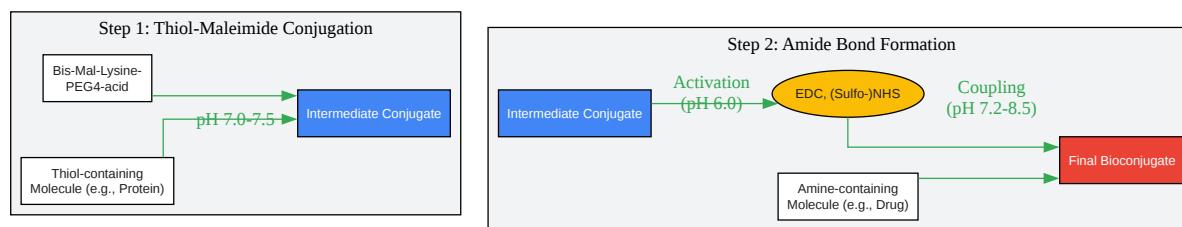
Methodology:

- Activation of the Carboxylic Acid:
 - Dissolve the **Bis-Mal-Lysine-PEG4-acid**-conjugated molecule in the Activation Buffer.
 - Prepare fresh solutions of EDC and (Sulfo-)NHS in the Activation Buffer.
 - Add EDC and (Sulfo-)NHS to the solution containing the carboxylic acid. The NHS ester formed is more stable than the O-acylisourea intermediate created by EDC alone.[5]
 - Incubate for 15-30 minutes at room temperature to activate the carboxyl group.[6]
- Conjugation to the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the Coupling Buffer.
 - Add the activated carboxylic acid solution to the amine-containing molecule solution.
 - Incubate for 2-4 hours at room temperature or overnight at 4°C.[6]
- Quenching and Purification:

- Quench the reaction by adding a quenching solution (e.g., Tris or glycine) to react with any remaining activated carboxyl groups.
- Purify the final conjugate to remove byproducts and unreacted molecules.

Visualized Experimental Workflow

The following diagram illustrates a typical two-step bioconjugation workflow using **Bis-Mal-Lysine-PEG4-acid**.



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Caption: A two-step bioconjugation workflow using **Bis-Mal-Lysine-PEG4-acid**.

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